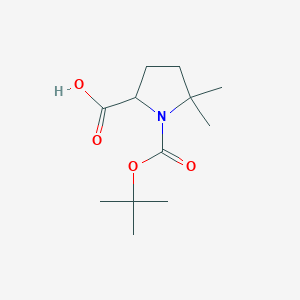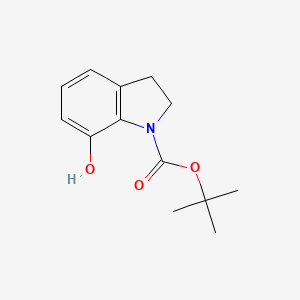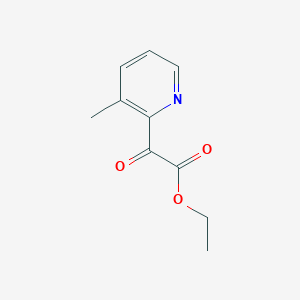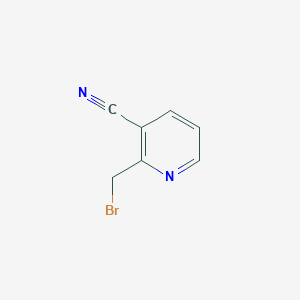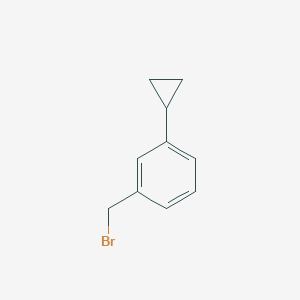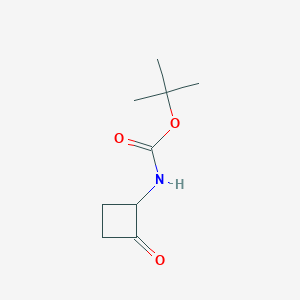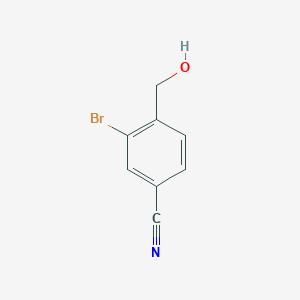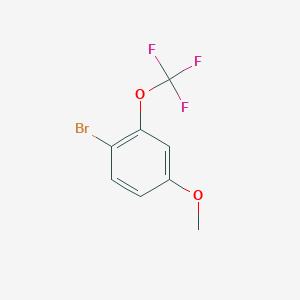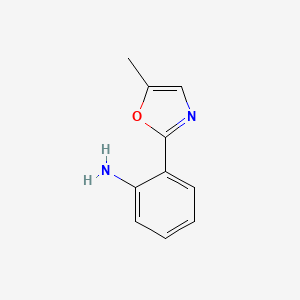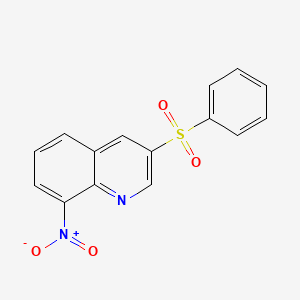
3-(苯磺酰基)-8-硝基喹啉
概述
描述
3-(Benzenesulfonyl)-8-nitroquinoline is a compound that contains a benzenesulfonyl group and a nitroquinoline group . The benzenesulfonyl group is an organosulfur compound with the formula C6H5SO2 . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . The nitroquinoline group is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline could potentially involve the reaction of benzenesulfonyl chloride with a nitroquinoline derivative . Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis
The molecular structure of 3-(Benzenesulfonyl)-8-nitroquinoline would consist of a benzenesulfonyl group attached to a nitroquinoline group . The exact structure would depend on the position of the attachment of these groups .Chemical Reactions Analysis
Benzenesulfonyl chloride, a potential precursor in the synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline, exhibits typical reactions of a strong aromatic sulfonic acid . It can undergo acid hydrolysis at 175 °C to yield benzene and sulfuric acid . Further sulfonation with fuming sulfuric acid produces 1,3-benzenedisulfonic acid, which can be converted to 1,3,5-benzenetrisulfonic acid and diphenyl sulfone disulfonic acid .科学研究应用
席夫碱合成
3-(苯磺酰基)-8-硝基喹啉: 可用于合成席夫碱,席夫碱是一类具有广泛应用的化合物,由于其稳定性和配位性质。 这些碱因其作为更安全的治疗剂的潜在用途而特别引人注目 .
金属配合物的形成
该化合物可以作为配体形成金属配合物。 分子中硝基和磺酰基的存在可能允许独特的配位化学,可能导致开发具有多种应用的新型金属亚胺,包括催化和药物 .
生物活性
3-(苯磺酰基)-8-硝基喹啉 的结构特征使其成为探索生物活性的候选者。 从这些化合物衍生的席夫碱已被证明具有多种生物活性,包括抗菌、抗真菌和抗癌活性 .
药物应用
由于席夫碱及其金属配合物的潜在生物活性,3-(苯磺酰基)-8-硝基喹啉 可以被研究其药物应用。 它可能作为合成具有增强活性和更安全应用特征的化合物的先驱 .
分析化学
在分析化学中,该化合物的衍生物可用作衍生化试剂,用于测定环境样品中的各种胺。 这种应用对于监测污染物和确保水安全至关重要 .
有机合成
该化合物可以参与有机合成反应,例如由非取代吲哚形成恶吲哚。 该反应对于合成具有药物化学应用的复杂有机分子具有重要意义 .
催化
3-(苯磺酰基)-8-硝基喹啉: 可能会在催化中找到用途,尤其是在涉及格氏试剂的反应中。 化合物中的磺酰基可以促进有机转化催化剂的形成 .
光学材料和传感器
从3-(苯磺酰基)-8-硝基喹啉 衍生的席夫碱的独特电子性质可能使其适用于开发光学材料和传感器。 这些应用对于电子和检测系统技术的进步至关重要 .
作用机制
While the specific mechanism of action for 3-(Benzenesulfonyl)-8-nitroquinoline is not provided in the search results, sulfoxone, a related sulfonamide antibiotic, is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
未来方向
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . Therefore, the study and development of compounds like 3-(Benzenesulfonyl)-8-nitroquinoline could potentially contribute to these fields .
属性
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607743-07-7 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)


